4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide
Overview
Description
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the acetylamino group may form hydrogen bonds with protein residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.
Benzamides: Compounds with the benzamide moiety also exhibit comparable pharmacological properties.
Acetylamino derivatives: These compounds contain the acetylamino group and are used in similar applications.
Uniqueness
What sets 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(2,4-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-4-10-21(16(2)12-15)27-24(30)19-7-5-18(6-8-19)14-31-25-28-22-11-9-20(26-17(3)29)13-23(22)32-25/h4-13H,14H2,1-3H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLOGDZAMPETKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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